

Physical properties of 3-Bromo-1-hexene (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1-hexene

Cat. No.: B13957452

[Get Quote](#)

Physical Properties of 3-Bromo-1-hexene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the physical properties of **3-Bromo-1-hexene**, with a specific focus on its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines detailed experimental methodologies for the determination of these properties, and presents logical workflows for these procedures.

Core Physical Properties

3-Bromo-1-hexene is a halogenated alkene with the chemical formula C₆H₁₁Br. Its physical characteristics are crucial for its handling, application in synthesis, and for purification processes. The key physical properties are summarized in the table below. It is important to note that properties can vary slightly depending on the specific isomer.

Physical Property	Value	Isomer
Boiling Point	149-151 °C	(Z)-3-Bromo-1-hexene[1]
47-51 °C at 16 mmHg	6-Bromo-1-hexene	
Density	1.213 g/mL	(Z)-3-Bromo-1-hexene[1]
1.22 g/mL at 25 °C	6-Bromo-1-hexene	

Experimental Protocols

While the specific experimental reports detailing the determination of the physical properties for **3-Bromo-1-hexene** are not readily available in the surveyed literature, this section outlines the standard, widely accepted methodologies for measuring the boiling point and density of liquid organic compounds. These protocols are representative of the techniques that would be employed to obtain the values cited above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, especially for compounds that may decompose at higher temperatures, distillation under reduced pressure is often employed.

Methodology: Simple Distillation at Atmospheric Pressure

- **Apparatus Setup:** A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.
- **Sample Preparation:** The round-bottom flask is charged with a sample of **3-Bromo-1-hexene** and a few boiling chips to ensure smooth boiling.
- **Heating:** The flask is gently heated using a heating mantle.
- **Data Collection:** As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.

Methodology: Vacuum Distillation

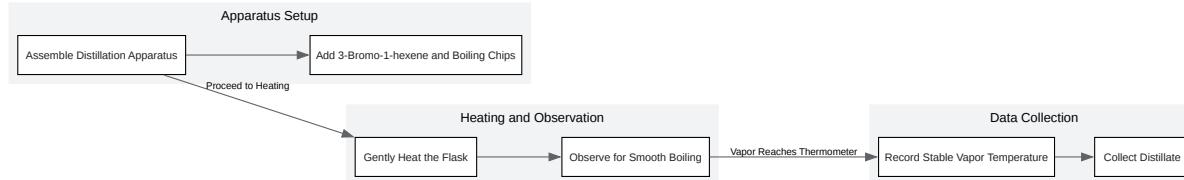
For substances that have high boiling points at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition.

- **Apparatus Setup:** A vacuum distillation apparatus is set up, which is similar to the simple distillation setup but includes a vacuum adapter and is connected to a vacuum source. All

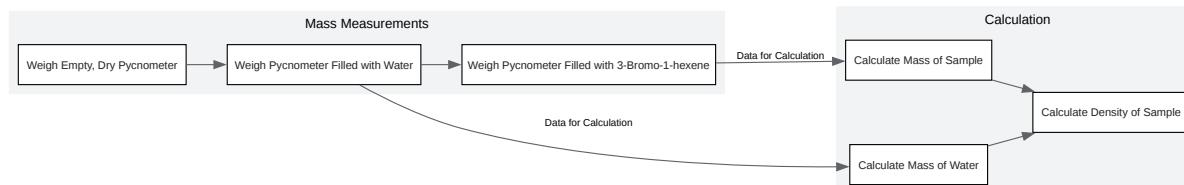
glassware connections must be airtight.

- **Procedure:** The procedure is similar to simple distillation, but a vacuum is applied to the system. This lowers the pressure inside the apparatus, and consequently, the temperature at which the liquid boils.
- **Pressure and Temperature Recording:** The pressure within the system is carefully monitored and recorded along with the observed boiling temperature. This allows for the calculation of the normal boiling point (at 760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the enthalpy of vaporization is known.

Determination of Density


The density of a substance is its mass per unit volume. For liquids, this is typically measured using a pycnometer or a graduated cylinder and a balance for less precise measurements.

Methodology: Using a Pycnometer


- **Mass of the Empty Pycnometer:** A clean, dry pycnometer is accurately weighed on an analytical balance.
- **Mass of the Pycnometer with Water:** The pycnometer is filled with distilled water of a known temperature, and any excess is wiped off. The pycnometer is then reweighed.
- **Mass of the Pycnometer with Sample:** The pycnometer is emptied, dried, and then filled with **3-Bromo-1-hexene**. It is weighed again.
- **Calculation:** The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the experimental temperature.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination by Distillation.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination using a Pycnometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-3-hexene | 84254-20-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Physical properties of 3-Bromo-1-hexene (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13957452#physical-properties-of-3-bromo-1-hexene-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com